

Application Note: Analysis of **Chromium Propionate** by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Chromium propionate	
Cat. No.:	B1253639	Get Quote

Introduction

Chromium propionate is a bioavailable source of trivalent chromium (Cr(III)) utilized as a nutritional supplement in animal feed.[1] Accurate quantification of the chromium content and speciation is crucial for quality control and to ensure it meets regulatory standards, which often include limits for the potentially toxic hexavalent chromium (Cr(VI)).[2] This application note details a reliable High-Performance Liquid Chromatography (HPLC) method for the determination of chromium in **chromium propionate** samples. The primary method described involves pre-column derivatization, enabling the separation and quantification of chromium species using a reversed-phase column and UV detection.

Principle

Direct analysis of simple chromium salts by HPLC with UV detection is challenging. This method utilizes a pre-column derivatization step where both Cr(III) and Cr(VI) are chelated with a reagent, such as ammonium pyrrolidinedithiocarbamate (APD), to form stable, colored complexes.[3][4] These complexes can then be separated on a reversed-phase HPLC column and detected by a UV-Vis detector. The concentration of each chromium species is determined from the corresponding peak area in the chromatogram.[4]

Chromatographic Conditions

A summary of typical HPLC conditions for the analysis of chromium complexes is presented in Table 1. These conditions are based on a method developed for chromium speciation in feed matrices, including **chromium propionate**.[3][4]

Table 1: HPLC Parameters for Chromium Analysis

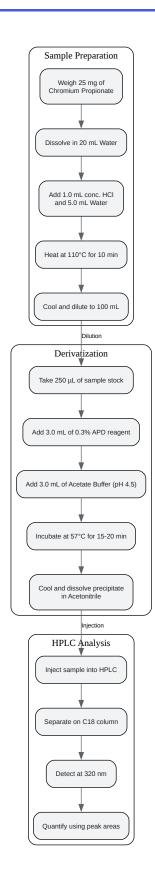
Parameter	Condition
Column	Polymer-based reversed-phase (e.g., Kinetex, 5 μ m, 250 x 4.6 mm)[4]
Mobile Phase	Acetonitrile and water (7:3, v/v)[4]
Flow Rate	1.0 mL/min[5]
Detection	UV at 320 nm[5]
Injection Volume	20 μL[5]
Column Temperature	25°C[5]

Method Validation and Performance

The described method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[3] Key performance characteristics are summarized in Table 2.

Table 2: Method Performance Data

Parameter	Cr(III)	Cr(VI)
Linearity Range (μg/mL)	0.125 - 4.0[4]	0.1 - 3.0[4]
Correlation Coefficient (r²)	0.9926[4]	0.9983[4]
Precision (%RSD)	< 4.0[4]	< 4.0[4]
Accuracy (Recovery %)	85 - 115%[4]	85 - 115%[4]



An alternative derivatizing agent, morpholine-4-carbodithioate (MDTC), has also been successfully used for chromium speciation with HPLC-UV, achieving detection limits of 0.005 μ g/L for Cr(VI).[5]

Experimental Workflow

The overall workflow for the analysis of **chromium propionate** is depicted in the following diagram.

Click to download full resolution via product page

Caption: Workflow for Chromium Propionate Analysis.

Detailed Experimental Protocols Protocol 1: Sample Preparation and Derivatization

This protocol is adapted from the method for analyzing chromium in a **chromium propionate** complex.[3]

Reagents and Materials:

- Chromium Propionate Sample
- Deionized Water
- Concentrated Hydrochloric Acid (HCI)
- Ammonium Pyrrolidinedithiocarbamate (APD), 0.3% solution
- Acetate Buffer (pH 4.5)
- · Acetonitrile, HPLC grade
- Volumetric flasks (10.0 mL and 100.0 mL)
- Pipettes
- Heating plate
- · Water bath or incubator

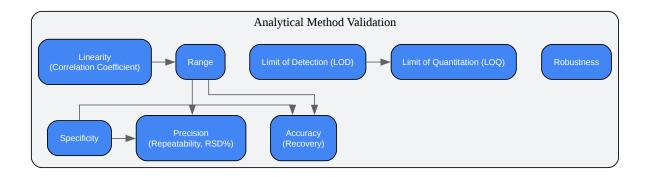
Procedure:

- Stock Solution Preparation:
 - Accurately weigh approximately 25 mg of the chromium propionate sample and transfer it to a 100.0 mL volumetric flask.[3]
 - Add 20.0 mL of deionized water to dissolve the sample.[3]
 - Add 1.0 mL of 50% concentrated HCl solution and 5.0 mL of water.[3]

- Heat the mixture for 10 minutes at 110 ±10°C on a hot plate.[3]
- Allow the solution to cool to room temperature.[3]
- Dilute to the mark (100.0 mL) with distilled water.[3]
- Derivatization:
 - Pipette 250 μL of the stock solution into a 10.0 mL volumetric flask.[4]
 - Add 3.0 mL of a 0.3% APD reagent solution.[3]
 - Add 3.0 mL of acetate buffer (pH 4.5).[3]
 - Incubate the flask at 57°C for 15-20 minutes. The formation of a precipitate indicates the chelation of the metal.[3]
 - After incubation, allow the flask to cool.[3]
 - Dissolve the precipitate and make up the volume to 10.0 mL with acetonitrile.
 - The solution is now ready for injection into the HPLC system.[3]

Protocol 2: HPLC Analysis

Procedure:


- System Setup:
 - Equilibrate the HPLC system with the mobile phase (Acetonitrile:Water, 7:3) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
 - Set the column oven temperature to 25°C.[5]
 - Set the UV detector to a wavelength of 320 nm.[5]
- Calibration:

- Prepare a series of calibration standards of Cr(III) and Cr(VI) (e.g., from 0.1 μg/mL to 4.0 μg/mL) by diluting certified stock solutions.[4]
- Derivatize each standard using the same procedure as the samples (Protocol 1, step 2).
- Inject each derivatized standard into the HPLC system and record the peak area.
- Construct a calibration curve by plotting peak area versus concentration for each chromium species.
- Sample Analysis:
 - Inject 20 μL of the prepared sample solution into the HPLC system.[5]
 - Record the chromatogram and identify the peaks corresponding to the Cr(III) and Cr(VI) complexes based on their retention times from the standard runs.
 - Calculate the concentration of each chromium species in the sample using the calibration curve.

Method Validation Parameters

The relationship and hierarchy of key validation parameters for an analytical method are illustrated below.

Click to download full resolution via product page

References

- 1. Chromium propionate supplementation alters animal growth performance, carcass characteristics, and skeletal muscle properties in feedlot steers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eCFR :: 21 CFR 573.304 -- Chromium propionate. [ecfr.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Application Note: Analysis of Chromium Propionate by High-Performance Liquid Chromatography]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1253639#high-performance-liquid-chromatography-hplc-methods-for-chromium-propionate-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com